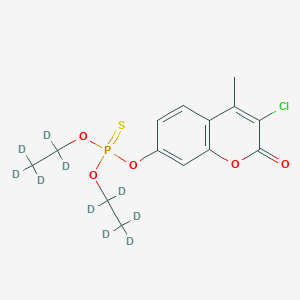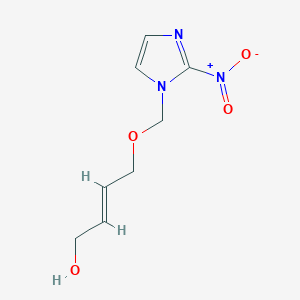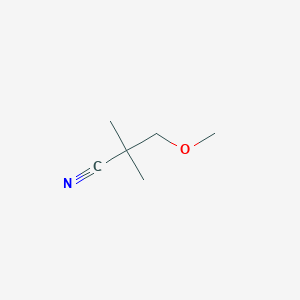
2-Chloro-4-(4-pyridinyl)thiazole
説明
Synthesis Analysis
The synthesis of thiazole derivatives, including those related to 2-Chloro-4-(4-pyridinyl)thiazole, typically involves strategies such as the Hantzsch thiazole synthesis or adaptations thereof. For instance, a novel route to fused thiazoles starting from specific pyridinium salts and KSCN showcases innovative approaches to synthesizing thiazole frameworks, highlighting the versatility and adaptability of synthetic methods in creating complex structures from simpler precursors (Babaev et al., 1999).
Molecular Structure Analysis
Structural analysis of thiazole derivatives often employs techniques such as X-ray crystallography and NMR spectroscopy, providing detailed insights into molecular conformations and electronic structures. For example, the study of crystal structures of thiazole-containing compounds reveals intricate details about molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these molecules (Sivakumar et al., 2014).
Chemical Reactions and Properties
Thiazole derivatives are known for their diverse reactivity, engaging in various chemical reactions that are instrumental in synthetic chemistry. The reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides to yield trisubstituted thiazoles via a 1,3-pyridyl shift exemplifies the chemical transformations that can be achieved, expanding the utility of thiazole compounds in synthesis (Count & Jarvis, 1977).
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting points, solubility, and stability, are critical for their application in various domains. Investigations based on non-covalent interactions in thiazole compounds shed light on the factors influencing these properties, offering a foundation for predicting and modulating the behavior of these molecules in different environments (Zhang et al., 2018).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, such as acidity, basicity, and nucleophilicity, are integral to their reactivity and applications. Quantum mechanical and spectroscopic investigations provide a deep understanding of the electronic properties and reactivity patterns of thiazole compounds, facilitating the design of new molecules with desired functionalities (Diwaker, 2014).
Safety And Hazards
将来の方向性
The search results suggest that thiazole derivatives have shown promising biological activities and could be potential antimicrobial drugs . Therefore, the future directions could involve further exploration of the biological activities of 2-Chloro-4-(4-pyridinyl)thiazole and its derivatives, and their potential applications in drug development.
特性
IUPAC Name |
2-chloro-4-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFKBIJNBKFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302336 | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-thiazolyl)Pyridine | |
CAS RN |
103317-31-3 | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)









